molecular formula C16H16O3 B589356 2'-Methoxy-biphenyl-4-carboxylic acid ethyl ester CAS No. 155061-60-2

2'-Methoxy-biphenyl-4-carboxylic acid ethyl ester

Cat. No.: B589356
CAS No.: 155061-60-2
M. Wt: 256.301
InChI Key: JUYLQXVUOXQETO-UHFFFAOYSA-N
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Description

2'-Methoxy-biphenyl-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.301. The purity is usually 95%.
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Properties

CAS No.

155061-60-2

Molecular Formula

C16H16O3

Molecular Weight

256.301

IUPAC Name

ethyl 4-(2-methoxyphenyl)benzoate

InChI

InChI=1S/C16H16O3/c1-3-19-16(17)13-10-8-12(9-11-13)14-6-4-5-7-15(14)18-2/h4-11H,3H2,1-2H3

InChI Key

JUYLQXVUOXQETO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo benzoic acid ethyl ester (2.7 mL, 16.5 mmol), 2-methoxy boronic acid (2.5 g, 16.5 mmol) and sodium carbonate (7.7 g, 72.6 mmol) in toluene:ethanol:water (75 mL:37 mL:37 mL), was flushed with nitrogen for 1 hour. After addition of the tetrakis (triphenylphosphine)palladium (0) catalyst (0.96 g, 0.83 mmol), the reaction mixture was heated at 100° C. overnight. After cooling, the mixture was filtered through Celite which was then rinsed with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give a brown oil. Purification of the residue by flash chromatography with a solvent gradient from 25% to 50% dichloromethane in hexane provided the title compound (3.8 g, 89.9%) as a pale yellow oil.
Quantity
2.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-methoxy boronic acid
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphine)palladium (0)
Quantity
0.96 g
Type
catalyst
Reaction Step Two
Yield
89.9%

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